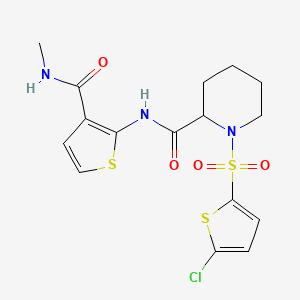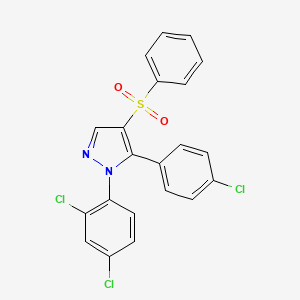
3-Chloro-4-hydroxybenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-hydroxybenzene-1-carbothioamide is a chemical compound with the molecular formula C7H6ClNOS . It has a molecular weight of 187.65 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-hydroxybenzene-1-carbothioamide is 1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-hydroxybenzene-1-carbothioamide is a powder . The compound should be stored at room temperature . Unfortunately, information about its boiling point is not available .Wissenschaftliche Forschungsanwendungen
Chromogenic Detection Systems
The development of chromogenic detection systems for biological fluids showcases the application of similar chemical compounds in clinical assays. For example, an improved chromogenic system was described for the direct enzymatic assay of uric acid in serum and urine, highlighting the utility of chromogenic compounds in biochemical assays (Fossati, Prencipe, & Berti, 2010).
Water Treatment and Environmental Chemistry
Research into the relationship between chlorine decay and the formation of disinfection by-products (DBPs) in water treatment processes emphasizes the relevance of chlorinated compounds. Studies have explored how chlorine interacts with various organic molecules, impacting the formation of DBPs in drinking water (Chang et al., 2006). Similarly, the degradation of chlorothalonil in water/sediment systems underlines the importance of understanding how chlorinated compounds behave in environmental contexts (Kwon & Armbrust, 2006).
Corrosion Inhibition
The field of corrosion science has explored thiosemicarbazone derivatives as inhibitors for metal surfaces, demonstrating the protective capabilities of these compounds against corrosion in saline environments. This research is pertinent to the development of materials that resist degradation in harsh conditions (Prakashaiah et al., 2018).
Molecular and Material Chemistry
Studies on the photoisomerization behaviors of ferrocenylazobenzenes and their derivatives offer insights into the potential applications of similar compounds in developing responsive materials. These materials could be used in creating smart coatings, sensors, or other technologies that respond to light or chemical stimuli (Sakamoto et al., 2005).
Antimicrobial Applications
Research into novel bi- and triheterocyclic azoles, including carbothioamide derivatives, highlights the antimicrobial potential of these compounds. Such studies are crucial for the development of new pharmaceuticals and antimicrobial agents, indicating a possible application area for 3-Chloro-4-hydroxybenzene-1-carbothioamide in combating microbial resistance (Demirci et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-4-hydroxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVMNOKEIDCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2715614.png)

![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2715617.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)

![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)



![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)
